2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a phenyl group, a piperidine ring, and a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to therapeutic effects .
Mode of Action
The compound likely interacts with its targets, causing changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way .
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its targets and mode of action .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the compound’s targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with piperidine in the presence of a base to form 4-(pyridin-2-yloxy)piperidine. This intermediate is then reacted with 2-phenylacetyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- 4-(Pyridin-2-yloxy)piperidine
Uniqueness
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of both a pyridine and a piperidine ring in its structure. This dual-ring system provides distinct chemical properties and potential for diverse applications compared to similar compounds that may only contain one of these rings.
Properties
IUPAC Name |
2-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-15-6-2-1-3-7-15)20-12-9-16(10-13-20)22-17-8-4-5-11-19-17/h1-8,11,16H,9-10,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIFEARFVXHAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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